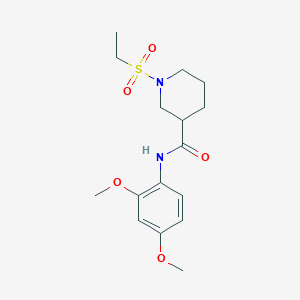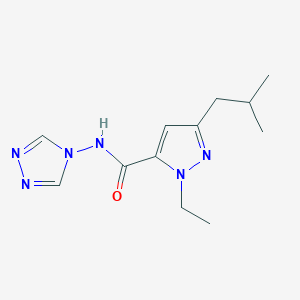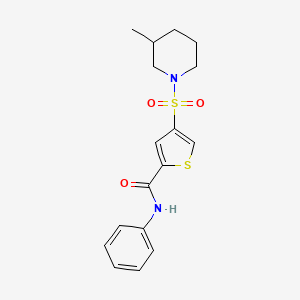![molecular formula C19H15NO5 B5455972 dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate](/img/structure/B5455972.png)
dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a terephthalate core, substituted with a dimethyl ester group and an amide linkage to a phenylpropynoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate typically involves multi-step organic reactions. One common method includes the esterification of terephthalic acid with methanol to form dimethyl terephthalate. This intermediate is then subjected to an amidation reaction with 3-phenyl-2-propynoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate can undergo various chemical reactions, including:
Oxidation: The phenylpropynoyl moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The triple bond in the propynoyl group can be reduced to form alkenes or alkanes.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate involves its interaction with specific molecular targets. The phenylpropynoyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The terephthalate core may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-[(3,3-diphenylpropanoyl)amino]terephthalate
- Dimethyl 2-{[(2Z)-3-phenyl-2-propenoyl]amino}terephthalate
Uniqueness
Dimethyl 2-[(3-phenyl-2-propynoyl)amino]terephthalate is unique due to its propynoyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
dimethyl 2-(3-phenylprop-2-ynoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUSOTPYBKKYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5455890.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5455900.png)

![2-[4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]-2-iodophenoxy]acetic acid](/img/structure/B5455917.png)

![2-(3-methylphenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B5455939.png)
![N,N-DIMETHYL-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5455942.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-6-(3-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5455944.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethyl-N-methylpropanamide](/img/structure/B5455949.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-chloro-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5455954.png)
![(E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE](/img/structure/B5455961.png)

![5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5455980.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5455988.png)
